molecular formula C21H24FNO3S B4078821 N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide

Cat. No. B4078821
M. Wt: 389.5 g/mol
InChI Key: ZLGTWAOTXXDTAB-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-(mesityloxy)acetamide” is a chemical compound with the molecular formula C25H33NO4S and a molecular weight of 443.6g/mol .


Physical And Chemical Properties Analysis

This compound has properties such as density, melting point, boiling point, etc., but the specific values are not provided in the sources I found .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound acts as a GIRK channel activator. GIRK channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). These channels play a crucial role in G protein-coupled receptor (GPCR) signaling pathways, modulating excitability in cells. Specifically, GIRK1 is broadly expressed in the brain and peripheral tissues, while GIRK2 and GIRK3 are highly localized to the brain. The compound’s ability to activate GIRK1/2 channels makes it a potential target for indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Polymer Chemistry and Bioconjugation

The compound’s functional groups can participate in polymerization reactions or bioconjugation. Researchers might explore its use in creating novel polymers with tailored properties or in linking biomolecules (e.g., proteins, peptides) for targeted drug delivery or diagnostics.

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3S/c1-15(2)17-5-3-16(4-6-17)13-23(20-11-12-27(25,26)14-20)21(24)18-7-9-19(22)10-8-18/h3-10,15,20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGTWAOTXXDTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[4-(propan-2-yl)benzyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide
Reactant of Route 6
N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide

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